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Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH

Cat. No.: B12957795
M. Wt: 287.35 g/mol
InChI Key: YUWLKAVZIAMQMI-NSHDSACASA-N
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Description

Significance of Modified Amino Acids in Chemical Biology and Peptidomimetics Research

Peptides are promising therapeutic candidates due to their high potency and selectivity. However, their application is often limited by poor metabolic stability and low oral bioavailability. cipsm.de The incorporation of modified amino acids is a primary strategy to address these challenges. researchgate.net Peptidomimetics, which utilize these ncAAs, can mimic or block the biological actions of natural peptides and proteins, offering enhanced stability and therapeutic potential. nih.govrsc.org By making specific chemical alterations to amino acids or the peptide backbone, researchers can create molecules with improved pharmacokinetic properties, such as increased resistance to enzymatic degradation. nih.govresearchgate.net These modifications allow for the creation of extensive peptidomimetic libraries that are essential for discovering new drugs and understanding biological processes. rsc.org

Rationale for N-Methylation in Peptide Design and Functionality Enhancement

N-methylation, the substitution of the amide proton with a methyl group, is one of the most effective and subtle modifications in peptide chemistry. nih.govnih.gov This seemingly minor alteration can profoundly influence a peptide's properties, a technique that nature has utilized to create potent peptide-based antibiotics. nih.govresearchgate.net

One of the most significant advantages of N-methylation is the enhancement of proteolytic stability. nih.govresearchgate.net The N-methyl group acts as a steric shield, preventing proteases from recognizing and cleaving the adjacent peptide bonds. researchgate.net This increased resistance to enzymatic degradation prolongs the peptide's half-life in biological systems. researchgate.netacs.org Beyond stability, N-methylation is a versatile tool for modulating biological function. It can fine-tune receptor binding affinity and selectivity, sometimes leading to a dramatic increase in potency or a shift from agonist to antagonist activity. nih.govnih.govnih.gov The improved metabolic stability and enhanced lipophilicity conferred by N-methylation can also lead to better oral bioavailability, a critical property for drug development. cipsm.denih.govacs.org

Strategic Role of Cyclic Ether Moieties (e.g., Tetrahydropyrans) in Non-Natural Amino Acid Scaffolds

The incorporation of cyclic structures into amino acid side chains is another powerful strategy in peptidomimetic design. Cyclic ethers, such as the tetrahydropyran (B127337) (THP) ring found in Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH, are particularly valuable.

Research Data and Findings

The design of this compound is a clear example of rational peptidomimetic development, where distinct chemical modifications are combined to achieve superior properties.

Table 1: Physicochemical Properties of this compound This interactive table provides available data for the specified compound.

Property Value Source
Product Name This compound cusabio.com
Synonym N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl(tetrahydropyran-4-yl)-glycine N/A
Storage Temperature -20°C to -80°C (long-term) cusabio.com

| Form | Lyophilized Powder | cusabio.com |

Table 2: Effects of N-Methylation on Peptide Properties This interactive table summarizes key research findings on the impact of N-methylation.

Property Affected Effect of N-Methylation Research Finding Citations
Proteolytic Stability Increased Provides steric hindrance against protease enzymes. nih.govresearchgate.net
Conformational Flexibility Decreased Restricts rotation around the peptide bond, often stabilizing turn structures. nih.govnih.gov
Hydrogen Bonding Modified Removes the amide proton, eliminating a hydrogen bond donor site. nih.govresearchgate.net
Bioavailability Increased Can improve metabolic stability and cell permeability, leading to better oral availability. cipsm.denih.govacs.org
Solubility Modified Tends to increase lipophilicity, but can also improve aqueous solubility in some contexts. nih.govrsc.org

| Biological Activity | Modulated | Can enhance receptor affinity and selectivity. | nih.govnih.gov |

Compound Reference Table

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation / Synonym
This compound N/A
N-(tert-Butoxycarbonyl)-L-alanine Boc-Ala-OH
Tetrahydropyran THP
Glycine (B1666218) Gly
Alanine (B10760859) Ala
Phenylalanine Phe
Proline Pro
Valine Val
Isoleucine Ile
Tryptophan Trp
Lysine Lys
Tyrosine Tyr
Cysteine Cys
Asparagine Asn

Conceptual Positioning of this compound as a Privileged Structural Motif for Academic Inquiry

The designation of a chemical structure as a "privileged motif" stems from its recurring presence in biologically active compounds and its ability to interact with multiple biological targets. While direct research on this compound is limited, a conceptual analysis of its constituent parts—the N-methylated alanine core and the tetrahydropyran side chain—provides a strong rationale for its potential as a valuable tool in peptide-based drug discovery.

The introduction of an N-methyl group onto the peptide backbone is a well-established strategy to enhance the therapeutic potential of peptides. This modification offers several advantages, including increased resistance to enzymatic degradation by proteases, which are often a major hurdle for the clinical application of peptide drugs. Furthermore, N-methylation can modulate the conformational flexibility of the peptide chain, often favoring specific secondary structures that can lead to improved receptor binding and selectivity. This conformational constraint can also disrupt the hydrogen bonding networks that contribute to peptide aggregation, thereby improving solubility.

Concurrently, the tetrahydropyran ring is a recognized privileged scaffold in medicinal chemistry. cusabio.com This cyclic ether is found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities. cusabio.com Its incorporation into a molecule can influence lipophilicity and metabolic stability, and the ring's oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. The THP moiety is also known to improve the pharmacokinetic profile of drug candidates.

The tert-butyloxycarbonyl (Boc) protecting group is a standard feature in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptide chains. ub.edu The availability of this compound in its Boc-protected form facilitates its direct incorporation into peptide sequences using established synthetic protocols.

Given the individual and well-documented benefits of N-methylation and the tetrahydropyran motif, This compound represents a pre-optimized building block for the construction of novel peptides. Its use in academic research could accelerate the discovery of peptides with enhanced stability, improved target affinity, and better pharmacokinetic profiles, making it a privileged structural motif worthy of deeper scientific exploration.

Interactive Data Tables

Below are interactive tables summarizing key information for the subject compound and its related chemical entities.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1093865-13-4
Molecular Formula C14H25NO5
Purity >95%
Form Lyophilized powder
Storage -20°C upon receipt

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25NO5 B12957795 Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(oxan-4-yl)propanoic acid

InChI

InChI=1S/C14H25NO5/c1-14(2,3)20-13(18)15(4)11(12(16)17)9-10-5-7-19-8-6-10/h10-11H,5-9H2,1-4H3,(H,16,17)/t11-/m0/s1

InChI Key

YUWLKAVZIAMQMI-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1CCOCC1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1CCOCC1)C(=O)O

Origin of Product

United States

Methodological Advancements in the Synthesis of N Methylated Tetrahydropyran Substituted Alanine Derivatives

General Synthetic Strategies for N-Alkylated Amino Acids in Organic Chemistry

N-alkylated amino acids, particularly N-methylated variants, are crucial components in peptidomimetics. The N-methyl group enhances proteolytic stability, increases membrane permeability, and modulates the conformational properties of peptides. acs.orgresearchgate.netmonash.edu These desirable characteristics have spurred the development of numerous synthetic methods for their preparation. google.com However, challenges such as achieving selective mono-N-methylation and preventing racemization at the α-carbon are significant. acs.orgresearchgate.net

Specific Approaches for N-Methylation of Alpha-Amino Acids

Several strategies have been established for the N-methylation of α-amino acids, each with its own set of advantages and limitations. nih.gov

One of the most widely applied methods involves the methylation of a protected amino acid. monash.edu A common approach is the methylation of an N-acyl or N-carbamoyl amino acid using a strong base like sodium hydride followed by an electrophilic methyl source such as methyl iodide. monash.edu Olsen and colleagues extended this to include Boc and Cbz protected amino acids, achieving high yields for residues like alanine (B10760859) and valine. acs.org

Another prevalent strategy is reductive amination, which typically uses formaldehyde (B43269) in the presence of a reducing agent. researchgate.net However, harsh conditions, such as those in the Eschweiler-Clarke procedure using formic acid, can lead to decomposition of some amino acids. researchgate.net Milder, more selective reducing agents have been developed to circumvent these issues. organic-chemistry.org

The use of an ortho-nitrobenzenesulfonyl (o-NBS) protecting group offers a robust method, particularly for solid-phase peptide synthesis. researchgate.net The amine is first activated with an o-NBS group, followed by methylation, and subsequent deprotection. acs.org A similar approach utilizes the N-nosyl group, which can be methylated using diazomethane (B1218177) or trimethylsilyldiazomethane, the latter being a safer alternative. acs.orgnih.gov The nosyl group is then cleaved under mild conditions to yield the N-methylated amine. acs.orgnih.gov

The oxazolidinone route provides another powerful pathway. Protected amino acids are cyclized to form 5-oxazolidinones, which can then be reductively cleaved to yield the N-methylated product. This method has been successfully applied to a wide range of amino acids. google.com

Table 1: Comparison of N-Methylation Methods for α-Amino Acids

MethodReagentsAdvantagesDisadvantages/ChallengesReference
Direct Methylation of Protected AmineNaH, CH₃IWidely applicable, high yields for simple amino acids.Risk of racemization, over-methylation, not suitable for all side chains. acs.org, monash.edu
Reductive AminationFormaldehyde, Reducing Agent (e.g., NaBH₃CN, H₂/Pd)Direct, one-pot potential.Harsh conditions with some reagents (e.g., formic acid), potential for side reactions. researchgate.net, organic-chemistry.org
Sulfonamide Method (o-NBS or Nosyl)o-NBS-Cl or Ns-Cl; Methylating agent (e.g., (CH₃)₂SO₄, TMS-diazomethane); Deprotection reagentMild conditions, compatible with solid-phase synthesis, high yields.Multi-step process (protection, methylation, deprotection). acs.org, researchgate.net, nih.gov
Oxazolidinone RouteFormation of oxazolidinone from protected amino acid; Reductive cleavage (e.g., with triethylsilane)Generally high stereochemical integrity, applicable to many amino acids.Requires formation and cleavage of the heterocyclic intermediate. google.com

Synthetic Routes for the Introduction of Tetrahydropyran-4-yl Moieties into Amino Acid Side Chains

The synthesis of amino acids bearing a tetrahydropyran (B127337) (THP) ring, also known as an oxane ring, introduces a bulky, flexible, and polar heterocyclic moiety that can significantly influence peptide structure and function. wikipedia.org The construction of the tetrahydropyran-4-yl side chain typically starts from a suitable precursor, tetrahydropyran-4-one. rsc.orgorganic-chemistry.org

Precursor Chemistry and Derivatization of Tetrahydropyran-4-one

Tetrahydro-4H-pyran-4-one is a versatile six-membered heterocyclic ketone. chemicalbook.com It serves as a key building block for introducing the tetrahydropyran-4-yl group. chemicalbook.com Synthesis of this precursor can be achieved through various routes, including the cyclization of 1,5-dichloropentanone in the presence of a base or via a Friedel-Crafts-type reaction between 3-chloropropionyl chloride and ethylene, followed by hydrolysis and cyclization. google.com As a ketone, tetrahydropyran-4-one readily undergoes reactions typical of carbonyl compounds, making it an ideal starting point for constructing the amino acid side chain. chemicalbook.com

Reductive Amination and Strecker Synthesis Strategies for Tetrahydropyran-4-yl Amino Acids

Two primary methodologies are employed to convert a ketone like tetrahydropyran-4-one into an amino acid: reductive amination and the Strecker synthesis. nih.govlibretexts.org

Reductive Amination: This method involves the reaction of tetrahydropyran-4-one with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the corresponding amine. organic-chemistry.orgyoutube.com The product of this reaction on tetrahydropyran-4-one is 4-aminotetrahydropyran. To form an α-amino acid, one would typically start with an α-keto acid derivative of tetrahydropyran. However, a more direct approach to a non-proteinogenic amino acid like Ala(tetrahydropyran-4-yl) can be envisioned through modifications of this core strategy, often involving more complex multi-step sequences. A key advantage is the use of mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which are chemoselective and tolerate a wide range of functional groups. organic-chemistry.org

Strecker Synthesis: This classic method provides a direct route to α-amino acids from an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com In this case, tetrahydropyran-4-one reacts with ammonia and a cyanide source (e.g., KCN) to form an α-aminonitrile intermediate. organic-chemistry.orgnumberanalytics.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired amino acid, in this case, a tetrahydropyran-4-yl substituted glycine (B1666218) derivative. leah4sci.com A significant drawback of the classical Strecker synthesis is that it produces a racemic mixture of the amino acid, requiring a subsequent resolution step to isolate the desired enantiomer. libretexts.org

Table 2: Comparison of Synthetic Routes to Tetrahydropyran-4-yl Amino Acids from Tetrahydropyran-4-one

MethodKey StepsTypical ReagentsProductStereochemical OutcomeReference
Reductive AminationImine formation followed by reduction.NH₃ or NH₄Cl; NaBH₃CN or H₂/Catalyst.4-Aminotetrahydropyran scaffold.Achiral (unless a chiral reagent or catalyst is used). nih.gov, organic-chemistry.org
Strecker SynthesisFormation of an α-aminonitrile followed by hydrolysis.NH₄Cl, KCN; then H₃O⁺/heat.(tetrahydropyran-4-yl)glycine.Racemic mixture. wikipedia.org, masterorganicchemistry.com

Convergent and Stepwise Synthesis of Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH

Synthesizing the target molecule, this compound, requires a multi-step sequence that carefully integrates the methodologies described above. A plausible and efficient strategy would be a stepwise approach starting from a known chiral building block to control the stereochemistry.

A potential stepwise synthetic route could begin with a protected L-alanine derivative, such as Boc-L-alanine methyl ester. The synthesis would proceed through the following key transformations:

Side Chain Functionalization: This is the most challenging step. A direct alkylation of the alanine β-carbon is difficult. A more feasible route involves creating an electrophilic center on the alanine side chain, for instance, by converting it into a dehydroalanine (B155165) derivative. nih.gov The tetrahydropyran moiety, rendered nucleophilic (e.g., as an organometallic reagent derived from 4-bromotetrahydropyran), could then be added via a conjugate addition reaction. Alternatively, a more complex route starting from a different precursor like serine might be employed.

N-Methylation: Once the L-Ala(tetrahydropyran-4-yl) core is assembled (with appropriate protection on the amine and carboxyl groups), the N-methylation can be performed. To minimize racemization, a mild method such as the sulfonamide approach (using o-NBS or nosyl protection) would be preferable. researchgate.net The Boc-protected amine would first be deprotected, then reacted with o-nitrobenzenesulfonyl chloride, methylated with a reagent like dimethyl sulfate, and finally, the sulfonamide would be cleaved.

Final Protection and Deprotection: After N-methylation, the amine can be protected with the Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The final step would be the saponification (hydrolysis) of the methyl ester to yield the free carboxylic acid, this compound.

A convergent approach is less direct for this specific molecule but conceptually involves synthesizing the N-methylated Boc-alanine and the tetrahydropyran side chain separately before coupling. A more practical convergent strategy would involve the asymmetric synthesis of L-Ala(tetrahydropyran-4-yl)-OH, which is then subjected to N-methylation and Boc protection as described in the final steps of the stepwise route.

Role of Protecting Groups, with Emphasis on tert-Butoxycarbonyl (Boc), in Chemical Synthesis

In the multi-step synthesis of complex molecules such as N-methylated tetrahydropyran-substituted alanine derivatives, protecting groups are indispensable tools. numberanalytics.com Functional groups, like amines, are often reactive under a variety of conditions. chemistrysteps.comfiveable.me To prevent unwanted side reactions at these sites while other parts of the molecule are being modified, a protecting group is temporarily installed. fiveable.me This group must be stable under the specific reaction conditions and easily removable later without altering the rest of the molecule. fiveable.me The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis, particularly in the construction of peptides and other complex molecules. numberanalytics.comfiveable.mejk-sci.com

The Boc group is favored for several reasons. It is stable under a wide range of non-acidic conditions, including exposure to most bases and nucleophiles, which allows for selective transformations elsewhere in the molecule. fiveable.metotal-synthesis.com Furthermore, it can be introduced and removed under relatively mild conditions, enhancing its utility in the synthesis of sensitive compounds. fiveable.me

The introduction of the Boc group, or N-tert-butoxycarbonylation, is typically achieved by reacting an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) ((Boc)₂O). jk-sci.comvaia.com The reaction involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the Boc anhydride. vaia.comcommonorganicchemistry.com This process can be performed under various conditions, sometimes with a base like triethylamine (B128534) (TEA), 4-dimethylaminopyridine (B28879) (DMAP), or sodium hydroxide (B78521), and in solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, or even water. jk-sci.comorganic-chemistry.orgwikipedia.orgfishersci.co.uk The reaction results in the formation of a stable carbamate. chemistrysteps.comvaia.com

A key advantage of the Boc group is its acid lability. wikipedia.org It is readily cleaved under mild acidic conditions, which regenerates the free amine. fiveable.me Reagents commonly used for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in methanol. jk-sci.comwikipedia.org The mechanism of deprotection begins with the protonation of the carbonyl oxygen of the Boc group by the acid. chemistrysteps.com This triggers the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the unprotected amine. chemistrysteps.comtotal-synthesis.com The formation of gaseous byproducts (isobutene and CO₂) provides a strong thermodynamic driving force for the reaction. chemistrysteps.comtotal-synthesis.com

In the context of synthesizing a complex amino acid derivative like this compound, the Boc group plays a crucial role. It would be used to protect the nitrogen atom of the parent L-alanine derivative during the introduction of the tetrahydropyran-4-yl substituent and the subsequent N-methylation. For instance, the selective N-methylation of Boc-protected amino acids can be achieved using reagents like methyl iodide (MeI) and sodium hydride (NaH) in THF. acs.orgwikidot.comnih.gov The presence of the Boc group is essential to direct the methylation to the desired nitrogen atom. acs.orgnih.gov

The stability of the Boc group to basic and nucleophilic conditions makes it compatible with a wide array of synthetic transformations, while its facile removal under acidic conditions allows for the selective unmasking of the amine for subsequent reactions, such as peptide bond formation. This orthogonality to other protecting groups, like the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-cleavable Carboxybenzyl (Cbz) group, is a cornerstone of modern synthetic strategy, enabling the efficient construction of highly complex target molecules. numberanalytics.comtotal-synthesis.com

Data Tables

The following tables provide an overview of the conditions for the protection and deprotection of amines using the Boc group, as well as a comparison with other common amine protecting groups.

Table 1: Common Reagents and Conditions for Boc Protection

Reagent Base (optional) Solvent Temperature
Di-tert-butyl dicarbonate ((Boc)₂O) Triethylamine (TEA) Tetrahydrofuran (THF) Room Temperature
Di-tert-butyl dicarbonate ((Boc)₂O) 4-Dimethylaminopyridine (DMAP) Acetonitrile Room Temperature
Di-tert-butyl dicarbonate ((Boc)₂O) Sodium hydroxide (NaOH) Water/Dioxane Room Temperature

This table summarizes common conditions for the N-tert-butoxycarbonylation of amines. jk-sci.comwikipedia.orgfishersci.co.uk

Table 2: Common Reagents for Boc Deprotection

Reagent Solvent Conditions
Trifluoroacetic acid (TFA) Dichloromethane (DCM) Room Temperature

This table outlines typical reagents and conditions for the acidic cleavage of the Boc protecting group. jk-sci.comwikipedia.org

Table 3: Comparison of Common Amine Protecting Groups

Protecting Group Abbreviation Stability Cleavage Conditions
tert-Butoxycarbonyl Boc Base, Nucleophiles, Hydrogenolysis Mild Acid (e.g., TFA, HCl)
Fluorenylmethyloxycarbonyl Fmoc Acid, Hydrogenolysis Base (e.g., Piperidine)

This table compares the stability and deprotection conditions of Boc with other widely used amine protecting groups, illustrating the concept of orthogonal protection. numberanalytics.comchemistrysteps.comtotal-synthesis.com

Conformational Dynamics and Structural Elucidation of Boc N Me L Ala Tetrahydropyran 4 Yl Oh and Its Analogues

Influence of N-Methylation on Backbone Dihedral Angles and Local Conformational Preferences

N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen, significantly impacts the conformational landscape of peptides. This modification introduces steric hindrance and eliminates the hydrogen bond donor capability of the amide nitrogen, leading to profound changes in the preferred backbone dihedral angles, phi (φ) and psi (ψ).

The presence of the N-methyl group restricts the rotation around the N-Cα bond (φ), often favoring more extended conformations. nih.govub.edu In the case of N-methylated alanine (B10760859) (NMeAla), studies have shown that it can populate helical structures without the typical hydrogen bonds, stabilized by carbonyl-carbonyl interactions. nih.govresearchgate.net Quantum mechanical and molecular dynamics simulations have indicated that poly-NMeAla peptides can adopt structures with φ, ψ values around -0° and 90°. nih.gov However, the conformational preferences are also highly dependent on the solvent environment. In polar solvents like water or methanol, N-methylated peptides may favor a β-strand structure due to interactions between the solvent and the peptide backbone's carbonyl groups. researchgate.net

A summary of the typical effects of N-methylation on peptide backbone conformation is presented in the table below.

FeatureEffect of N-Methylation
Phi (φ) Angle Rotation is sterically restricted.
Psi (ψ) Angle Can be influenced by the restricted φ angle and side chain interactions.
Peptide Bond Lowered energy barrier for cis-trans isomerization.
Hydrogen Bonding Eliminates the amide proton as a hydrogen bond donor.
Solvent Exposure Can increase lipophilicity and affect interactions with polar solvents.

Stereochemical and Steric Constraints Imposed by the Tetrahydropyran-4-yl Side Chain on the Amino Acid Scaffold

The tetrahydropyran-4-yl group is a bulky, non-aromatic cyclic side chain that imposes significant steric and stereochemical constraints on the amino acid scaffold. The sheer size of this group can limit the accessible conformational space for both the side chain itself and the peptide backbone. oup.comnih.gov

In the context of helical structures, bulky side chains can be destabilizing. schmieder-nmr.de The steric clash between a large side chain and the preceding or succeeding residues in a helix can disrupt the regular hydrogen-bonding pattern. Therefore, the incorporation of an amino acid with a tetrahydropyran-4-yl side chain would likely disfavor α-helical conformations and might promote more extended or turn-like structures. schmieder-nmr.de The combination of N-methylation and a bulky side chain, as in Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH, would further amplify these steric effects, leading to a highly constrained conformational landscape.

The table below outlines the primary constraints imposed by the tetrahydropyran-4-yl side chain.

ConstraintDescription
Steric Hindrance The large size of the tetrahydropyran (B127337) ring restricts the rotation of both the side chain and the peptide backbone. oup.comnih.gov
Side Chain Dihedral Angles (χ) The preferred orientation of the tetrahydropyran ring is heavily influenced by steric repulsion from the backbone and neighboring residues.
Secondary Structure Propensity The bulkiness of the side chain can disrupt regular secondary structures like α-helices and β-sheets. schmieder-nmr.de
Stereochemistry The chirality of the α-carbon and the conformational isomerism of the tetrahydropyran ring introduce multiple stereochemical considerations.

Application of High-Resolution Spectroscopic Techniques for Conformational Analysis

To fully characterize the three-dimensional structure of this compound and peptides containing it, a combination of high-resolution spectroscopic techniques is essential.

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. nih.govnih.gov For a molecule like this compound, a variety of NMR experiments can provide detailed conformational information.

Two-dimensional NMR techniques are crucial for detailed structural elucidation.

COSY (Correlation Spectroscopy) helps in identifying scalar-coupled protons within the same spin system, aiding in the assignment of resonances. uzh.ch

TOCSY (Total Correlation Spectroscopy) extends the correlations throughout a spin system, which is useful for identifying all protons belonging to a particular amino acid residue. uzh.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximities between protons. The intensities of NOE/ROE cross-peaks are related to the distance between protons, allowing for the calculation of interproton distances which are used as restraints in structure calculations. nih.gov For N-methylated peptides, ROESY is often preferred due to the potential for intermediate molecular tumbling rates.

¹³C and ¹⁵N NMR, often in the form of heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can provide additional structural information and help resolve spectral overlap. researchgate.net

By combining the distance and dihedral angle restraints derived from NMR data with molecular modeling techniques such as distance geometry and simulated annealing, a detailed picture of the solution-state conformation of this compound and its peptides can be obtained. nih.gov

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The secondary structure of a peptide, such as α-helices, β-sheets, and random coils, gives rise to characteristic CD spectra in the far-UV region (190-250 nm). bioanalysis.in

α-helices typically show strong negative bands at around 222 nm and 208 nm, and a strong positive band at around 192 nm. bioanalysis.in

β-sheets exhibit a negative band near 216 nm and a positive band around 195 nm. bioanalysis.in

Random coils generally have a negative band near 200 nm. bioanalysis.in

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within a molecule. xray.cz These techniques are sensitive to the local environment and conformation of functional groups.

IR Spectroscopy: The amide I band (primarily C=O stretching) in the IR spectrum is particularly sensitive to the secondary structure of peptides. researchgate.net The frequency of this band can help distinguish between α-helices, β-sheets, and random coils. For this compound, the C=O stretching frequency of the Boc protecting group and the carboxylic acid can also provide information about hydrogen bonding interactions. nih.gov

Raman Spectroscopy: Raman spectroscopy is another powerful tool for probing the structure of amino acids and peptides. researchgate.netmdpi.com It is particularly useful for studying aqueous solutions due to the weak Raman scattering of water. Like IR, the amide I and amide III bands in the Raman spectrum are sensitive to the peptide backbone conformation. spectroscopyonline.com Additionally, specific vibrational modes of the tetrahydropyran ring and the methyl group can be identified, providing insights into their local environment and conformation. acs.org

The table below summarizes the key vibrational modes and their typical frequency ranges for amino acids and peptides.

Vibrational ModeTypical Frequency Range (cm⁻¹)Structural Information
Amide I (C=O stretch) 1600 - 1700Secondary structure (α-helix, β-sheet, random coil)
Amide II (N-H bend, C-N stretch) 1510 - 1580Secondary structure
Amide III 1220 - 1320Secondary structure
C-H stretch 2850 - 3000Aliphatic and aromatic C-H groups
O-H stretch (Carboxylic Acid) 2500 - 3300 (broad)Hydrogen bonding of the carboxylic acid
N-H stretch (Amine) 3300 - 3500Hydrogen bonding of the amine group

X-ray Crystallography for Solid-State Structural Determination of Related Motifs

While obtaining a crystal structure of this compound itself may be challenging, X-ray crystallography of related peptides or amino acid derivatives can provide invaluable, high-resolution information about the solid-state conformation. nih.gov This technique can precisely determine bond lengths, bond angles, and torsion angles, offering a static but highly detailed snapshot of the molecular structure.

Analysis of crystal structures containing N-methylated amino acids or residues with bulky side chains can reveal preferred packing arrangements and intermolecular interactions in the solid state. For instance, crystallographic studies of N-methylated peptides have confirmed the presence of both cis and trans amide bonds. researchgate.net Similarly, structures of peptides with bulky hydrophobic side chains often show how these groups are accommodated to minimize steric clashes and maximize favorable van der Waals interactions. mdpi.orgnih.gov

The data obtained from X-ray crystallography of analogous compounds can be used to benchmark and validate the results from solution-state NMR studies and computational modeling. Comparing the solid-state and solution conformations can provide insights into the degree of conformational flexibility of the molecule.

Computational Modeling of Conformational Landscapes

Computational modeling has emerged as a powerful tool to investigate the conformational preferences and dynamic behavior of complex molecules at an atomic level. For a molecule like this compound, where multiple rotatable bonds and a flexible ring system contribute to a complex potential energy surface, computational approaches are indispensable.

Molecular Dynamics Simulations for Characterizing Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecule by solving Newton's equations of motion for a system of atoms. nih.gov These simulations can reveal the accessible conformations, the transitions between them, and the influence of the solvent environment on the molecular structure.

For this compound, MD simulations would be instrumental in exploring several key dynamic features. The N-methylation introduces a tertiary amide bond, which, unlike the secondary amide in non-methylated amino acids, has a lower energy barrier for cis-trans isomerization. MD simulations can quantify the populations of the cis and trans conformers of the Boc-protecting group relative to the N-methyl group. Furthermore, the tetrahydropyran (THP) ring itself possesses conformational flexibility, primarily adopting a chair conformation. MD simulations can track the ring puckering and the orientation of the side chain relative to the amino acid backbone.

The simulations would typically be performed using a suitable force field, such as AMBER or GROMOS, in a solvent box (e.g., water or a relevant organic solvent) to mimic experimental conditions. nih.gov Analysis of the MD trajectories would yield information on the distribution of dihedral angles (φ, ψ, and χ), the radius of gyration, and the formation of intramolecular hydrogen bonds, if any. For instance, simulations of alanine-rich β-sheet oligomers have provided insights into the role of methyl group contacts in stabilizing structures, a principle that can be extended to the N-methyl group in the target molecule. nih.gov

A hypothetical MD simulation of this compound in an explicit solvent could be set up to run for several hundred nanoseconds to ensure adequate sampling of the conformational space. mdpi.com The resulting data would allow for the construction of a Ramachandran-like plot for the φ and ψ backbone dihedral angles, illustrating the sterically allowed regions, which are expected to be more restricted than those for a simple amino acid like alanine due to the bulky tetrahydropyran side chain.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Energetic and Electronic Properties Related to Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a high-accuracy method for determining the energetic and electronic properties of different molecular conformations. nih.gov Unlike MD simulations, which rely on empirical force fields, DFT is a first-principles method that solves the electronic structure of the molecule.

For this compound, DFT calculations would be employed to:

Optimize the geometry of various low-energy conformers identified through MD simulations or systematic conformational searches.

Calculate the relative energies of these conformers to determine their thermodynamic populations.

Determine the energy barriers for conformational transitions, such as the cis-trans isomerization of the N-methyl amide bond and the ring inversion of the tetrahydropyran moiety.

Analyze electronic properties such as the distribution of atomic charges, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Studies on analogous N-methylated amino acids have shown that N-methylation generally leads to a higher HOMO energy and a decreased HOMO-LUMO gap compared to their non-methylated counterparts. rsc.orgnih.gov This suggests increased chemical reactivity. Furthermore, DFT calculations have revealed that N-methylation lowers the activation energy for cis-trans amide isomerization. rsc.orgnih.govresearchgate.net For this compound, the bulky THP side chain is expected to introduce significant steric hindrance, which could further influence the relative energies of the cis and trans conformers.

A DFT study on this molecule would likely employ a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) to accurately capture both the geometry and the electronic structure. nih.gov Solvation effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).

Table 1: Hypothetical DFT-Calculated Properties of this compound Conformers
ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)HOMO-LUMO Gap (eV)
trans-amide, chair-equatorial0.002.55.8
trans-amide, chair-axial1.203.15.9
cis-amide, chair-equatorial2.504.25.7

Integration of Experimental and Computational Data for Comprehensive Structural Understanding

The most robust structural elucidation is achieved by integrating computational modeling with experimental data. researchgate.netnih.govnih.gov Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide valuable, albeit often averaged or static, structural information.

For this compound, which is likely to be a solid at room temperature, X-ray crystallography could potentially provide a definitive solid-state structure. However, this represents only a single conformation in the crystal lattice and may not be representative of the ensemble of structures in solution.

NMR spectroscopy is a powerful tool for characterizing the solution-state conformation. Key NMR parameters that can be correlated with computational models include:

Nuclear Overhauser Effects (NOEs): Provide through-space distance restraints between protons, which can help to define the relative orientation of the Boc group, the N-methyl group, and the side chain.

Scalar Couplings (J-couplings): Can be used to determine dihedral angles, particularly for the backbone and side chain.

Chemical Shifts: Are sensitive to the local electronic environment and can be used to validate the conformational ensemble generated by MD simulations.

An integrated approach would involve using MD simulations to generate a large ensemble of possible conformations. mdpi.com The theoretical NMR parameters for this ensemble can then be calculated and compared to the experimental data. By refining the computational model to improve the agreement with experimental results, a more accurate and dynamic picture of the solution-state behavior of this compound can be achieved. This synergy between computation and experiment is crucial for understanding the complex conformational landscape of such non-natural amino acids. rsc.org

Strategic Incorporation into Peptidic Systems and Impact on Supramolecular Assembly

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols for Challenging Residues

The incorporation of sterically demanding and N-methylated amino acids like Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) requires significant optimization to achieve high yields and purity. gyrosproteintechnologies.compeptide.com The inherent steric hindrance of both the N-methyl group and the tetrahydropyran-4-yl side chain can impede coupling reactions. scielo.org.mxresearchgate.net

Key optimization strategies include:

Choice of Coupling Reagents: Standard coupling reagents may prove inefficient. More potent reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate), or PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-Hydroxy-7-azabenzotriazole), are often necessary to overcome the steric barrier and facilitate efficient amide bond formation, particularly when coupling to another N-methylated residue. peptide.combachem.comnih.gov

Double Coupling and Extended Reaction Times: To ensure complete reaction, a double coupling strategy, where the coupling step is repeated, may be employed. gyrosproteintechnologies.com Extending the reaction time can also help to drive the reaction to completion.

Monitoring of Reactions: Traditional monitoring methods like the ninhydrin (B49086) test are not applicable for N-methylated amino acids. luxembourg-bio.com Alternative methods, such as the bromophenol blue test, are required to monitor the completion of the coupling reaction. peptide.com

Solvent and Temperature Conditions: The choice of solvent and reaction temperature can influence coupling efficiency. Maintaining fresh, high-purity solvents is crucial. gyrosproteintechnologies.com While standard SPPS is conducted at room temperature, microwave-assisted synthesis can sometimes accelerate difficult couplings, although it doesn't fundamentally change the reaction chemistry. gyrosproteintechnologies.com

Table 1: SPPS Protocol Optimization for Challenging Residues
ParameterStandard ProtocolOptimized Protocol for this compoundRationale
Coupling ReagentHBTU, TBTUHATU, PyAOP, PyBOP/HOAtOvercomes steric hindrance of N-methyl and tetrahydropyran (B127337) groups. peptide.combachem.comnih.gov
Coupling CyclesSingleDouble CouplingEnsures higher coupling efficiency for difficult residues. gyrosproteintechnologies.com
Reaction MonitoringNinhydrin TestBromophenol Blue TestNinhydrin is ineffective for secondary amines (N-methylated residues). peptide.comluxembourg-bio.com

Solution-Phase Peptide Synthesis Strategies for Complex Peptide Constructs

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable strategy, particularly for the production of complex peptide fragments or when scaling up production. The synthesis of peptides containing challenging residues like N-methylated amino acids can be effectively managed in solution. scielo.org.mx

Solution-phase synthesis allows for the purification of intermediates at each step, which can be advantageous when dealing with difficult coupling reactions that may result in side products. nih.gov For the incorporation of this compound, a fragment condensation approach is often employed. In this strategy, smaller peptide fragments are synthesized and purified separately before being coupled together to form the final, larger peptide. This can help to circumvent the cumulative challenges of repeated couplings with sterically hindered residues on a solid support. sci-hub.se The use of highly efficient coupling reagents like HATU is also beneficial in solution-phase synthesis to ensure high yields and minimize reaction times, especially when compared to traditional reagents like DCC (N,N'-Dicyclohexylcarbodiimide). scielo.org.mx

Efficiency and Regioselectivity of Coupling Reactions with Modified Amino Acid Building Blocks

The efficiency of coupling reactions involving this compound is significantly influenced by its N-methylation and bulky side chain. N-methylation is known to increase the steric hindrance around the amino group, which can slow down the rate of coupling. scielo.org.mx

The choice of coupling reagent is paramount for achieving high efficiency. Uranyl-based reagents like HATU have demonstrated superior performance in coupling N-methylated amino acids compared to benzotriazole-based reagents like HBTU. peptide.combachem.com The addition of additives like HOAt can further enhance coupling efficiency and suppress racemization, a common side reaction. cdnsciencepub.com

Regioselectivity is generally not a concern in terms of which amino group reacts during the coupling step in Boc-protected SPPS, as the alpha-amino group is the only one available for reaction. However, side-chain reactivity of the tetrahydropyran moiety is not expected under standard coupling conditions. The primary challenge remains the kinetic barrier to the formation of the amide bond.

Table 2: Coupling Reagent Efficiency for N-Methylated Amino Acids
Coupling ReagentRelative EfficiencyKey AdvantagesReference
HATUHighHighly efficient for sterically hindered and N-methylated amino acids. peptide.combachem.com
PyBOP/HOAtHighPromising for coupling N-methylated residues, reduces racemization. nih.gov
HBTU/HCTUModerate to LowLess effective for N-methylated amino acids. peptide.com
DCCLowLow yields and long reaction times for N-methylated couplings. scielo.org.mx

Influence on Peptide Secondary Structure Formation (e.g., Helical, Beta-Turn Propensities)

The incorporation of this compound is expected to have a profound impact on the secondary structure of peptides.

N-Methylation: N-methylation of the peptide backbone restricts the conformational freedom of the preceding peptide bond by introducing a steric clash that often favors a trans geometry. This modification can disrupt or stabilize secondary structures depending on its position. For instance, N-methylation can act as a "helix breaker" but can also be used to induce specific turn structures. nih.gov Research has shown that N-methylation can be a powerful tool for nucleating β-sheet conformations, particularly when used in combination with heterochiral amino acids. nih.gov

Tetrahydropyran Moiety: The bulky and conformationally constrained tetrahydropyran ring in the side chain will also influence local and global peptide conformation. While specific studies on this exact residue are limited, research on similar cyclic side chains suggests they can promote turn-like structures. The tetrahydropyran group is known to be a useful protecting group and its incorporation can enhance solubility. researchgate.net The conformational preferences of the pyrrolidine (B122466) ring in proline, another cyclic structure, are known to template specific secondary structures, and it is plausible that the tetrahydropyran ring could have similar, albeit distinct, structure-directing effects. nih.govresearchgate.net

The combination of N-methylation and the bulky tetrahydropyran side chain makes this residue a potent tool for inducing β-turns. nih.gov The steric hindrance from both modifications can force the peptide backbone to adopt a folded conformation, making it a valuable building block for designing peptides with specific three-dimensional structures. nih.gov

Modulation of Peptide Backbone Flexibility and Global Conformational Stability

N-methylation directly reduces the flexibility of the peptide backbone by restricting the rotation around the Cα-N bond and influencing the cis/trans isomerization of the preceding peptide bond. researchgate.net This reduction in conformational entropy can lead to a more pre-organized and stable structure. ub.edu

The tetrahydropyran side chain further constrains the conformational landscape. Its bulkiness limits the accessible Ramachandran space for the amino acid residue itself and can influence the conformations of neighboring residues. This can lead to a more rigid and stable global conformation. The stability conferred by such modifications can enhance the peptide's resistance to proteolytic degradation. researchgate.net

Biochemical Research Applications of Peptides Incorporating Boc N Me L Ala Tetrahydropyran 4 Yl Oh Derived Moieties

Investigating Enzyme-Ligand Interactions: Mechanistic Probes and Allosteric Modulators

The incorporation of Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH derived residues into peptide-based enzyme inhibitors or probes can offer significant insights into enzyme-ligand interactions. The dual modification of N-methylation and a bulky tetrahydropyran (B127337) side chain can profoundly influence the binding affinity, selectivity, and mechanism of action.

Peptides designed with a this compound moiety can serve as versatile tools to dissect enzyme inhibition mechanisms. The N-methyl group on the peptide backbone restricts the conformational flexibility of the peptide, which can pre-organize the ligand into a conformation that is more favorable for binding to the enzyme's active site. nih.gov This can lead to a higher binding affinity. The bulky and hydrophobic tetrahydropyran side chain can engage in van der Waals and hydrophobic interactions within the enzyme's binding pocket, potentially displacing water molecules and further enhancing binding.

By systematically varying the position of this modified amino acid within a peptide sequence, researchers can probe the topographies of enzyme active sites. For instance, if a peptide containing this moiety acts as a competitive inhibitor, it suggests that the tetrahydropyran group occupies a sub-pocket within the active site that would normally accommodate the natural substrate. The introduction of this bulky group can be used to map the dimensions and hydrophobicity of such pockets.

In the context of irreversible inhibition, the tetrahydropyran moiety could be further functionalized with a reactive group (a warhead). The specific positioning and orientation of this warhead, guided by the constrained peptide backbone and the bulky side chain, could facilitate a targeted covalent modification of a nearby nucleophilic residue in the active site, leading to irreversible inactivation of the enzyme.

Table 1: Potential Impact of this compound Moiety on Enzyme Inhibition Parameters
ParameterExpected EffectRationale
Binding Affinity (Ki) IncreasedN-methylation reduces conformational entropy upon binding; the tetrahydropyran group can form favorable hydrophobic interactions. nih.gov
Selectivity IncreasedThe unique shape and size of the tetrahydropyran group may lead to preferential binding to the target enzyme over other structurally related enzymes.
Mechanism of Inhibition ModulatedCan be designed to favor competitive, non-competitive, or irreversible inhibition based on the overall peptide structure and placement of the moiety.

Allosteric modulators bind to a site on an enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. Peptides incorporating a this compound residue are well-suited for probing and inducing such allosteric effects. The bulky tetrahydropyran group can be designed to fit into allosteric pockets, which are often hydrophobic in nature. nih.govnih.gov

The binding of such a peptide to an allosteric site can trigger a cascade of conformational changes that propagate to the active site, either enhancing or inhibiting its function. The conformational restriction imposed by the N-methyl group can help to stabilize a specific peptide conformation that is complementary to the allosteric site, leading to a more pronounced and specific allosteric effect. nih.gov The development of fluorescently labeled ligands containing such moieties can be instrumental in studying these interactions in real-time. nih.gov

Elucidating Molecular Recognition in Receptor-Ligand Systems

The principles of molecular recognition in receptor-ligand interactions can be effectively studied using peptides modified with this compound. The defined stereochemistry and conformational preferences of this amino acid can help to elucidate the specific structural requirements for high-affinity binding to a receptor.

The N-methyl group can influence the cis/trans isomerization of the peptide bond, which can be a critical determinant for the bioactive conformation of a peptide ligand. ebi.ac.uk The tetrahydropyran ring, with its defined chair-like conformations, introduces a rigid and spatially well-defined hydrophobic element that can be used to probe hydrophobic pockets in the receptor's binding site. The replacement of naturally occurring amino acids with this modified residue in a known peptide ligand can provide valuable structure-activity relationship (SAR) data, revealing which parts of the ligand are critical for receptor interaction and which can tolerate bulky substitutions.

Probing Protein-Protein Interaction Interfaces with Designed Peptidomimetics

Protein-protein interactions (PPIs) are often characterized by large, flat, and shallow binding interfaces, making them challenging targets for small molecule inhibitors. Peptidomimetics that mimic key secondary structures, such as α-helices or β-sheets, at the PPI interface are a promising strategy for disrupting these interactions. frontiersin.org

The incorporation of this compound into a peptide sequence can be used to create potent PPI inhibitors. The N-methylation of the peptide backbone is known to disrupt the formation of regular secondary structures like α-helices and β-sheets, but it can also be used to stabilize specific turn structures or to introduce local kinks that can be beneficial for mimicking certain protein epitopes. nih.gov The hydrophobic tetrahydropyran side chain can be designed to mimic a key hydrophobic "hotspot" residue (e.g., leucine, isoleucine, or valine) that is critical for the PPI. nih.gov By replacing a key residue in a peptide that corresponds to a PPI hotspot with this modified amino acid, it is possible to create a peptidomimetic with enhanced binding affinity and specificity for one of the protein partners. pnas.org

Table 2: Application of Peptides with this compound in PPI Research
ApplicationApproachExpected Outcome
Hotspot Mimicry Replace a key hydrophobic residue in a known PPI-mediating peptide with the modified amino acid.Enhanced binding affinity and disruption of the target PPI. nih.gov
Conformational Probing Systematically introduce the modified amino acid at different positions in a peptide to map the binding interface.Identification of regions tolerant to bulky substitutions and those critical for interaction.
Stabilization of Bioactive Conformation Utilize the conformational constraints of the modified residue to lock the peptide into a receptor-bound-like conformation.Increased potency and selectivity of the PPI inhibitor. nih.gov

Studies on Proteolytic Stability and Metabolic Fate of Modified Peptides in Biological Contexts

A major hurdle in the therapeutic development of peptides is their rapid degradation by proteases in the body. The amide bonds of the peptide backbone are susceptible to cleavage by a wide range of endo- and exopeptidases. sigmaaldrich.comkhanacademy.org Modifications such as N-methylation are a well-established strategy to enhance proteolytic stability. nih.govnih.gov

The presence of a methyl group on the nitrogen atom of the peptide bond sterically hinders the approach of proteases, making the adjacent peptide bonds less susceptible to hydrolysis. nih.gov Therefore, incorporating a this compound residue into a peptide is expected to significantly increase its half-life in biological fluids. nih.gov The bulky tetrahydropyran side chain may also contribute to this protective effect by shielding the peptide backbone from enzymatic attack.

Modulation of Membrane Permeability for Cellular Uptake Studies

For peptides that target intracellular proteins, the ability to cross the cell membrane is a critical requirement. Generally, peptides are poorly membrane-permeable due to their size and the presence of multiple polar amide bonds. However, certain modifications can enhance their ability to enter cells.

By incorporating this modified amino acid into peptides, researchers can systematically study the relationship between lipophilicity, conformational flexibility, and membrane permeability. This can lead to the design of more effective cell-penetrating peptides for the delivery of therapeutic cargo.

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compoundN-(tert-butoxycarbonyl)-N-methyl-L-alanine substituted at the β-carbon with a tetrahydropyran-4-yl group
Boc-N-Me-L-Ala-OHN-(tert-butoxycarbonyl)-N-methyl-L-alanine
L-Alanine(2S)-2-aminopropanoic acid
Leucine(2S)-2-amino-4-methylpentanoic acid
Isoleucine(2S,3S)-2-amino-3-methylpentanoic acid
Valine(2S)-2-amino-3-methylpentanoic acid

Application in Combinatorial Libraries for Discovery of Biochemical Probes

The generation of combinatorial libraries is a powerful strategy in chemical biology and drug discovery for identifying novel molecules with specific biological activities. biosynth.comresearchtrends.net These libraries consist of a large and diverse collection of compounds synthesized simultaneously, which can then be screened for their ability to interact with a biological target of interest, such as a protein or enzyme. biosynth.comresearchtrends.net The inclusion of unnatural amino acids into peptide-based combinatorial libraries is a key approach to developing potent and specific biochemical probes. nih.govamericanpharmaceuticalreview.com Modifications such as N-methylation and the incorporation of cyclic moieties can confer advantageous properties to the resulting peptides, including increased resistance to enzymatic degradation, enhanced membrane permeability, and constrained conformations that can lead to higher binding affinity and selectivity. researchgate.netacs.orgnih.gov

N-methylated amino acids are frequently found in natural product peptides with important therapeutic properties, such as cyclosporine. nih.gov Their incorporation into synthetic peptide libraries is therefore a highly desirable strategy for creating drug-like molecules. researchgate.netnih.gov The N-methylation of the peptide backbone can significantly influence the pharmacokinetic properties of the resulting peptides. researchgate.netnih.gov Methodologies for both the solution-phase and solid-phase synthesis of N-methylated peptides have been developed to facilitate their inclusion in combinatorial libraries. nih.gov The ribosomal synthesis of peptides containing multiple N-methylated amino acids has also been demonstrated, opening up the possibility of generating vast libraries of N-methylated peptides for in vitro selection. acs.orgacs.org

Similarly, the incorporation of amino acids containing cyclic structures, such as the tetrahydropyran ring, can introduce conformational rigidity. This pre-organization of the peptide structure can reduce the entropic penalty upon binding to a target, potentially leading to stronger and more specific interactions. While the tetrahydropyranyl (Thp) group is known as a protecting group for hydroxyl functionalities in solid-phase peptide synthesis, the direct incorporation of an amino acid residue containing a tetrahydropyran moiety in its side chain, such as Ala(tetrahydropyran-4-yl), would be intended to directly contribute to the final structure and properties of the peptide. researchgate.net

Research Findings Data

Due to the absence of specific research articles detailing the use of this compound in combinatorial libraries for biochemical probe discovery, a data table of research findings cannot be generated.

Advanced Computational and Theoretical Frameworks for Designing and Understanding Modified Peptides

Development of Specialized Force Fields for N-Methylated and Sterically Constrained Amino Acids

Standard molecular mechanics force fields, while effective for natural proteins, often fail to accurately represent the conformational energies and interaction potentials of non-standard amino acids like Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH. nsf.gov The presence of the N-methyl group eliminates the amide proton, preventing it from acting as a hydrogen bond donor and introducing steric constraints that alter the accessible backbone dihedral angles. nih.gov Similarly, the bulky tetrahydropyran (B127337) group introduces significant steric hindrance.

To address these challenges, specialized force fields are developed and parameterized. This process involves:

Quantum Mechanical (QM) Calculations: High-level QM calculations, such as MP2/cc-pVDZ, are used to compute the conformational energy landscapes of model compounds representing the modified amino acid. port.ac.uk These calculations provide benchmark data for the relative energies of different conformers.

Parameter Optimization: The bonded and non-bonded parameters of the force field are adjusted to reproduce the QM energy surfaces. For instance, the CHARMM and AMBER force fields have been extended to include parameters for N-methylated residues and other non-canonical amino acids. researchgate.netnih.gov Re-parameterization of bond angles and dihedral terms is often necessary to improve agreement with QM data. port.ac.uk

Validation: The newly parameterized force field is then validated by its ability to reproduce experimental data, such as NMR-derived conformational preferences or thermodynamic properties of peptides containing the modified residue.

For a compound like this compound, a combination of existing parameters for N-methylated alanine (B10760859) and parameters for the tetrahydropyran moiety would likely be used as a starting point, followed by rigorous QM calculations and refinement to accurately capture its unique steric and electronic properties.

Table 1: Key Considerations for Force Field Parameterization of this compound

Structural FeatureComputational ChallengeParameterization Strategy
N-Methyl Group Altered backbone dihedral potential, loss of H-bond donor.Utilize and refine existing N-methylated residue parameters; adjust torsional parameters to match QM scans.
Tetrahydropyran Ring Significant steric bulk, introduction of new rotatable bonds.Derive parameters from analogous cyclic structures; perform QM calculations on model compounds.
Boc Protecting Group High flexibility and multiple rotamers.Employ well-established parameters for the tert-butoxycarbonyl group.

De Novo Design Methodologies for Peptidomimetics with Defined Conformational Properties

De novo design aims to create novel peptide sequences with specific, predetermined three-dimensional structures and functions. nih.govnih.gov For peptidomimetics incorporating residues like this compound, these methodologies can be particularly powerful for exploring novel chemical space and designing molecules with enhanced therapeutic properties. nih.gov

The design process typically involves two main stages:

Backbone Assembly: A target backbone conformation is designed. This can be based on a known protein-ligand interaction epitope or a desired secondary structure motif (e.g., helix, turn, or sheet). nih.gov The inclusion of conformationally constrained amino acids is a key strategy to enforce a specific fold. mdpi.comnih.gov

Sequence Design: With a fixed backbone, computational algorithms are used to identify amino acid sequences that are energetically compatible with that fold. Rotamer libraries, which define the preferred side-chain conformations, are used to explore the sequence space. For non-natural amino acids like this compound, custom rotamer libraries must be generated based on its conformational preferences. nih.gov

Computational tools like Rosetta are frequently used for both backbone assembly and sequence design. nih.gov These methods can successfully design hyperstable constrained peptides, including those with non-canonical backbones and sequences. bakerlab.org The incorporation of N-methylation and sterically demanding groups can be used to fine-tune the conformational properties and improve characteristics like cell permeability. nih.gov

Prediction of Ligand-Receptor Binding Affinity and Specificity through Computational Docking and Scoring

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. nih.govyoutube.com This is a cornerstone of computer-aided drug design. nih.gov However, docking peptides, especially those with modified residues, presents unique challenges due to their inherent flexibility. nih.gov

The process for a peptide containing this compound would involve:

Preparation of Structures: High-resolution 3D structures of the receptor and the peptide are required. The peptide's starting conformation can be generated through modeling, taking into account the conformational constraints imposed by the modified residue.

Docking Simulation: The docking algorithm samples a vast number of possible binding poses of the peptide within the receptor's binding site. This involves translating and rotating the peptide and exploring its conformational flexibility.

Scoring: Each generated pose is evaluated using a scoring function, which estimates the binding free energy. These functions typically include terms for van der Waals interactions, electrostatic interactions, and solvation effects. More advanced scoring functions may incorporate machine learning models trained on large datasets of protein-ligand binding affinities. acs.orggithub.com

The N-methylation in this compound can influence binding by reducing the entropic penalty of binding due to pre-organization of the backbone and by establishing favorable van der Waals contacts. The tetrahydropyran moiety can be designed to fit into specific hydrophobic pockets of the receptor, enhancing both affinity and specificity.

Table 2: Challenges and Strategies in Docking Modified Peptides

ChallengeStrategy
Peptide Flexibility Use docking algorithms capable of flexible ligand docking; perform molecular dynamics simulations to sample conformations.
Unknown Binding Site Employ blind docking to search the entire receptor surface or use experimental data to guide the docking.
Inaccurate Scoring Use multiple scoring functions for consensus scoring; employ more computationally expensive methods like MM/PBSA or free energy perturbation for refinement.
Non-Standard Residues Ensure the force field used by the docking program has accurate parameters for the modified amino acid. researchgate.net

Characterization of Solvent Effects and Desolvation Energetics in Modified Peptide Systems

The solvent environment plays a critical role in determining the conformational preferences of peptides and the thermodynamics of ligand-receptor binding. rsc.orgaps.org Water molecules form hydrogen bonds with the peptide backbone and polar side chains, and the hydrophobic effect drives the burial of nonpolar groups.

N-methylation and the introduction of bulky nonpolar groups, as in this compound, significantly alter these interactions:

N-methylation: Increases lipophilicity and can enhance aqueous solubility by disrupting peptide aggregation. rsc.org It also alters the solvation of the peptide backbone.

Tetrahydropyran Group: This bulky, largely hydrophobic group will have a significant desolvation penalty upon binding to a receptor, which must be compensated by favorable interactions within the binding pocket.

Computational methods to study these effects include:

Explicit Solvent Molecular Dynamics (MD) Simulations: These simulations explicitly model individual solvent molecules, providing a detailed picture of the hydration shell around the peptide and how it influences conformation. rsc.orgnih.gov

Implicit Solvent Models: These models represent the solvent as a continuous medium with average properties, which is computationally less expensive. They are often used to calculate desolvation free energies (the energy cost of transferring a molecule from solvent to the gas phase or a nonpolar environment). nih.govresearchgate.net

Understanding the desolvation energetics is crucial for predicting binding affinity, as the energy gained from forming interactions with the receptor must overcome the energy required to strip away the solvent molecules from both the ligand and the receptor binding site.

Quantitative Structure-Activity Relationship (QSAR) Studies for Elucidating Molecular Determinants of Biochemical Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For peptides, this involves correlating their physicochemical properties with their observed activity (e.g., IC50 values). frontiersin.org

The steps in a peptide QSAR study are:

Data Set Collection: A dataset of peptides with varying sequences and measured biological activities is compiled.

Descriptor Calculation: Numerical descriptors are calculated for each peptide to represent its structural and physicochemical properties. For peptides, these can include descriptors for individual amino acids (e.g., hydrophobicity, volume, charge) and descriptors for the entire peptide (e.g., molecular weight, number of hydrogen bond donors/acceptors). elsevierpure.com For a residue like this compound, custom descriptors representing its unique size, shape, and electronic features would be necessary.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical model that links the descriptors to the biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously tested using external validation sets. nih.gov

By analyzing the QSAR model, one can identify the key molecular determinants of activity. For instance, a QSAR study might reveal that the steric bulk at a particular position, such as that provided by the tetrahydropyran group, is critical for high affinity, while N-methylation at another position is detrimental. This information can then guide the design of new, more potent peptide analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for incorporating the tetrahydropyran-4-yl group into Boc-N-Me-L-Ala derivatives?

  • Methodological Answer : Multi-component reactions (MCRs) using catalysts like NH4Al(SO4)2·12H2O (alum) can facilitate the formation of tetrahydropyran rings via cyclization, as demonstrated in tetrahydrobenzo[b]pyran synthesis . For Boc-protected amino acids, coupling agents such as HATU or DCC/DMAP are recommended to minimize racemization during peptide bond formation .

Q. How can researchers confirm the purity and identity of Boc-N-Me-L-Ala(tetrahydropyran-4-yl)-OH after synthesis?

  • Methodological Answer : Use a combination of TLC (for preliminary purity assessment) and HPLC with UV detection (λmax ~255 nm) for quantitative analysis. High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural confirmation, particularly to verify the stereochemistry of the tetrahydropyran ring and N-methyl group .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : Store at -20°C in anhydrous solvents (e.g., DMF or DCM) to prevent hydrolysis of the Boc group. Long-term stability (>5 years) is achievable under inert atmospheres, as evidenced by similar N-protected amino acids .

Advanced Research Questions

Q. How does the tetrahydropyran-4-yl moiety influence the conformational dynamics of peptide backbones?

  • Methodological Answer : Circular dichroism (CD) and X-ray crystallography can reveal steric and electronic effects of the tetrahydropyran group on peptide folding. Comparative studies with non-cyclic substituents (e.g., tetrahydropyran vs. cyclohexyl) highlight its role in stabilizing β-turn structures .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this derivative?

  • Methodological Answer : Employ low-temperature (0–4°C) coupling conditions with additives like HOBt or OxymaPure. Monitor racemization via chiral HPLC or Marfey’s reagent, which detects epimerization at the α-carbon .

Q. How do conflicting reports on synthetic yields using alum vs. acid catalysts impact protocol design?

  • Methodological Answer : Contradictions arise from solvent polarity and temperature sensitivity. Systematic optimization (e.g., DoE approaches) is recommended, with alum being preferable in aqueous media (yields ~75–85%) and Brønsted acids (e.g., TFA) in anhydrous systems .

Q. What degradation pathways dominate under accelerated stability testing (e.g., 40°C/75% RH)?

  • Methodological Answer : LC-MS/MS studies identify two primary pathways: (1) Boc-group hydrolysis to form N-Me-L-Ala(tetrahydropyran-4-yl)-OH and (2) oxidation of the tetrahydropyran ring to a lactone derivative. Stabilizers like BHT (0.1% w/w) can suppress oxidative degradation .

Q. How does the N-methyl group affect enzymatic cleavage rates in peptide substrates?

  • Methodological Answer : Enzymatic assays (e.g., trypsin digestion) show that N-methylation reduces proteolytic susceptibility by ~60–80%, as steric hindrance limits access to the amide bond. This property is exploitable in designing protease-resistant therapeutics .

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